

Lipoamido-PEG2-OH chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lipoamido-PEG2-OH*

Cat. No.: *B608586*

[Get Quote](#)

An In-depth Technical Guide to Lipoamido-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, applications, and relevant experimental methodologies for **Lipoamido-PEG2-OH**. This bifunctional molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

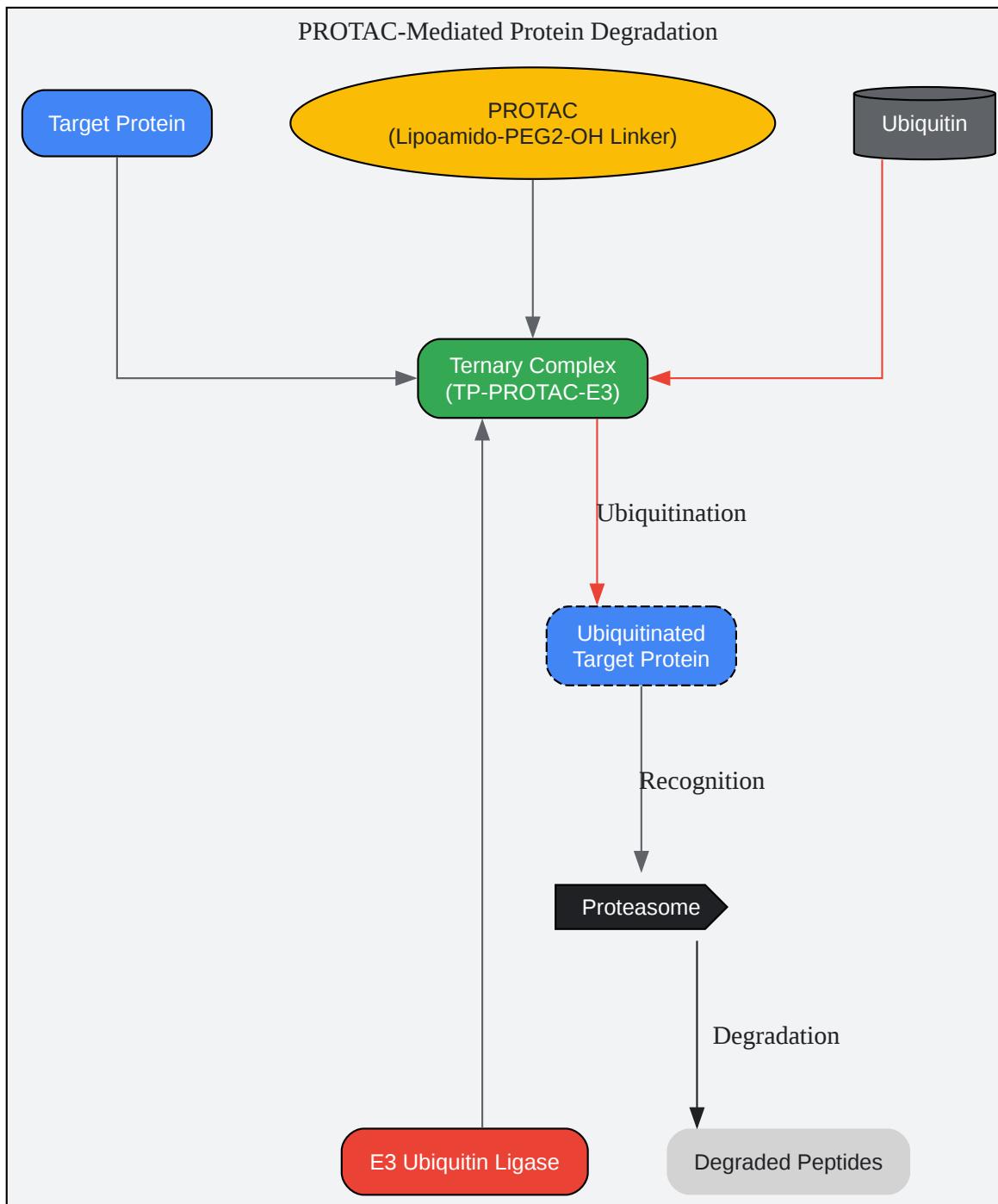
Core Chemical and Physical Properties

Lipoamido-PEG2-OH, also known as 5-(1,2-dithiolan-3-yl)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}pentanamide, is a molecule that features a lipoamide group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal hydroxyl group.^{[1][2][3]} The lipoamide moiety contains a disulfide bond that can be cleaved under reducing conditions, while the hydroxyl group offers a reactive site for further chemical modification.^{[3][4][5]} The PEG spacer enhances the molecule's solubility in aqueous media.^{[3][4]}

The following tables summarize the key chemical identifiers and computed physical properties of **Lipoamido-PEG2-OH**.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
CAS Number	1674386-82-3 [1] [2] [4] [6]
IUPAC Name	5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide [2] [3]
Molecular Formula	C ₁₄ H ₂₇ NO ₄ S ₂ [1] [2] [6]
Molecular Weight	337.50 g/mol [1] [2] [6]
Canonical SMILES	C1CSSC1CCCCC(=O)NCCOCCOCCO [2] [3] [6]
InChI	InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17) [1] [2] [3]
InChIKey	VTTNIUWBGVLVEK-UHFFFAOYSA-N [1] [2] [3]
Synonyms	LA-PEG2-OH, Lipoamido-PEG2-alcohol, 5-(1,2-dithiolan-3-yl)-N-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide [2] [3]


Table 2: Physical and Chemical Properties

Property	Value
Appearance	Light Yellow or White Solid[3]
Purity	≥95% - ≥98% (Varies by supplier)[1][3][4]
Solubility	Soluble in DMSO[3]
Boiling Point (Predicted)	546.5 ± 35.0 °C[3][5][7]
Density (Predicted)	1.163 ± 0.06 g/cm³[3][5]
pKa (Predicted)	14.36 ± 0.10[5]
LogP	0.47[7]
Storage Conditions	Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C in a dry, dark environment.[1][3]

Core Applications in Drug Development

Lipoamido-PEG2-OH is a versatile linker molecule primarily used in the synthesis of PROTACs.[1][5][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] In this context, **Lipoamido-PEG2-OH** serves as a component of the linker connecting the target protein ligand and the E3 ligase ligand.

The molecule's utility also extends to improving the stability and circulation time of lipid nanoparticles (LNPs) and liposomes in drug delivery and vaccine development.[6] The lipoamido group can anchor the molecule to lipid-based delivery systems, while the hydrophilic PEG chain provides a steric shield, a strategy known as PEGylation, to enhance bioavailability.[8][9]

[Click to download full resolution via product page](#)

Caption: Workflow of a PROTAC utilizing a linker like **Lipoamido-PEG2-OH**.

Experimental Protocols & Characterization

The characterization of **Lipoamido-PEG2-OH** and its conjugates relies on standard analytical techniques to confirm identity, purity, and structure.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of **Lipoamido-PEG2-OH**. A reversed-phase (RP) method is typically effective.[10]

- System: HPLC system with a UV or universal detector (e.g., CAD, ELSD) or coupled to a mass spectrometer (LC-MS).[10]
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is common.
- Detection: Due to the lack of a strong UV chromophore, universal detectors or mass spectrometry are preferred for quantification.[10]
- Sample Preparation: A stock solution is prepared in a suitable solvent like a 1:1 mixture of acetonitrile and water or DMSO, then diluted to a working concentration (e.g., 10-100 μ g/mL).[3][10]

b) Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it provides a powerful tool for identification and purity assessment.[11]

- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[10]
- Analysis: The parent ion $[M+H]^+$ is observed to confirm the mass. For structural elucidation, tandem MS (MS/MS) can be performed to observe characteristic fragmentation patterns, such as the loss of PEG units (44 Da).[10]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural confirmation of **Lipoamido-PEG2-OH**.[\[10\]](#)[\[11\]](#)

- ^1H NMR: Provides information on the number and types of protons, confirming the presence of the lipoamide ring, the PEG chain, and the terminal alcohol.
- ^{13}C NMR: Confirms the carbon backbone of the molecule.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For urine sample analysis, a buffer is added to maintain a constant pH, and an internal standard like TSP is used for quantification.[\[12\]](#)

Caption: 2D chemical structure of **Lipoamido-PEG2-OH**.

Conclusion

Lipoamido-PEG2-OH is a well-defined, bifunctional linker with significant applications in advanced drug delivery and the development of novel therapeutics like PROTACs. Its constituent parts—a reactive hydroxyl group, a solubilizing PEG spacer, and a lipoamide anchor—provide a versatile platform for conjugation chemistry. The characterization of this molecule is straightforward using a combination of standard analytical techniques, including HPLC, MS, and NMR, ensuring its quality and suitability for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcessbio.com [xcessbio.com]
- 2. Lipoamido-PEG2-alcohol | C14H27NO4S2 | CID 91757804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptc.bocsci.com [ptc.bocsci.com]
- 4. Lipoamido-PEG2-alcohol, 1674386-82-3 | BroadPharm [broadpharm.com]

- 5. Lipoamido-PEG2-alcohol CAS#: 1674386-82-3 [m.chemicalbook.com]
- 6. Lipoamido-PEG2-OH | 1674386-82-3 | ZRC38682 | Biosynth [biosynth.com]
- 7. Lipoamido-PEG2-OH | CAS#:1674386-82-3 | ChemsrC [chemsrc.com]
- 8. Lipoamido-PEG-acid | AxisPharm [axispharm.com]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Lipoamido-PEG2-OH chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608586#lipoamido-peg2-oh-chemical-and-physical-properties\]](https://www.benchchem.com/product/b608586#lipoamido-peg2-oh-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com